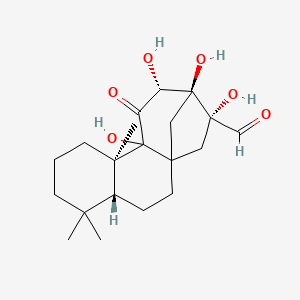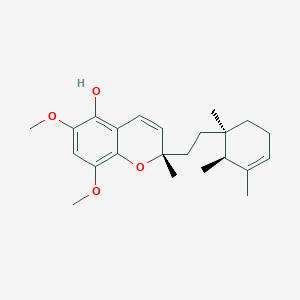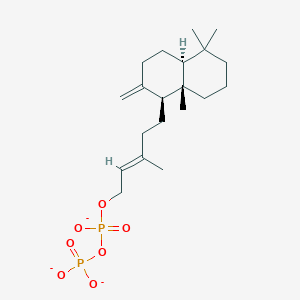![molecular formula C19H22F2N2O4 B1263464 [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone is a N-acylpiperidine.
Scientific Research Applications
Structural Studies and Synthesis
Molecular Structure Analysis
The compound [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone and related structures have been studied for their molecular structure and synthesis. For instance, a study on isomorphous structures including methyl- and chloro-substituted analogues demonstrated the importance of disorder in the description of such structures, which is relevant for understanding the molecular geometry of similar compounds (Swamy et al., 2013).
Synthesis of Derivatives
Various derivatives of this compound, particularly focusing on difluorophenyl and piperidinyl methanone oxime, have been synthesized, shedding light on the compound's versatility in creating new chemical entities with potential biological activities (Mallesha & Mohana, 2014).
Biological and Pharmacological Activities
Antimicrobial Activity
Synthesized derivatives of similar structures have been evaluated for their in vitro antibacterial and antifungal activities, suggesting the potential of [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone in contributing to the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Soil Metabolism and Environmental Impact
Related compounds like isoxaflutole have been studied for their metabolism in soil, particularly in agricultural contexts like corn fields. This research is relevant for understanding the environmental impact and degradation pathways of chemically similar compounds (Rouchaud et al., 2002).
Molecular Interaction Studies
- Receptor Binding Analysis: Compounds with structural similarities have been analyzed for their interaction with receptors, such as cannabinoid receptors, providing insights into the potential pharmacodynamics and molecular interactions of [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone (Shim et al., 2002).
Anticancer and Antidepressant Potential
Synthesis of Anticancer Agents
Some derivatives have been synthesized and studied for their anticancer activities, hinting at the possible exploration of [5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone in cancer research (Katariya et al., 2021).
Evaluation as Antipsychotic Agents
Derivatives with structural similarities have shown potential as novel antipsychotic agents, suggesting the relevance of exploring the neurological applications of the compound (Wise et al., 1986).
properties
Product Name |
[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone |
|---|---|
Molecular Formula |
C19H22F2N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(3-propoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22F2N2O4/c1-2-8-25-14-4-3-7-23(11-14)19(24)18-10-15(27-22-18)12-26-13-5-6-16(20)17(21)9-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3 |
InChI Key |
VIVKJJABCCIWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
![TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1263400.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)


![N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide](/img/structure/B1263405.png)